molecular formula C14H18N4OS B2426715 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide CAS No. 2097889-38-6

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide

Numéro de catalogue B2426715
Numéro CAS: 2097889-38-6
Poids moléculaire: 290.39
Clé InChI: WKMGWHIDMOGBPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a 1H-pyrazol group, a thiazole group, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1H-pyrazol and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The cyclohexyl group is a six-membered carbon ring, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in water . The compound’s reactivity would be influenced by the electrophilic and nucleophilic centers in its structure .

Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity in vitro, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Its molecular docking study revealed favorable interactions with Lm-PTR1, a potential drug target .

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compound 13, along with related derivatives (compounds 14 and 15), exhibited significant inhibition against Plasmodium berghei in vivo. These findings suggest their potential as safe and effective antimalarial agents .

sEH Inhibition

Urea-linked alkyl side chains, including those in compound 13, have been investigated for their soluble epoxide hydrolase (sEH) inhibitory properties. Such inhibition may have implications in cardiovascular and inflammatory diseases .

Heterocycle Synthesis

Researchers have explored the synthesis of new heterocycles using pyrazole scaffolds. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride, a derivative of pyrazole, has been subjected to reactions with various nucleophiles .

C–F Activation Strategy

The preparation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline involved a C–F activation strategy, highlighting the versatility of pyrazole-based compounds in synthetic chemistry .

Other Potential Applications

While not extensively studied, further investigations could explore additional applications, such as anti-inflammatory effects, enzyme inhibition, or other biological activities.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some compounds containing 1H-pyrazol, thiazole, and carboxamide groups can be hazardous and should be handled with care .

Orientations Futures

The future research directions for this compound could involve exploring its potential uses in medicine, given the known biological activities of compounds containing 1H-pyrazol and thiazole groups . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Propriétés

IUPAC Name

4-methyl-N-(4-pyrazol-1-ylcyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-13(20-9-15-10)14(19)17-11-3-5-12(6-4-11)18-8-2-7-16-18/h2,7-9,11-12H,3-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMGWHIDMOGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.